Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate
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Overview
Description
Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate typically involves a series of organic reactions. One common method is the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. This reaction is carried out at ambient temperature and yields a variety of benzothiophenes and benzoselenophenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are limited, but it is likely to involve typical organic reaction mechanisms such as nucleophilic addition and electrophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-5-phenylpent-2-enoate: This compound has a similar structure but differs in the position of the phenyl group.
Methyl (E)-2-phenyl-2-propenoate: Another similar compound with variations in the carbon chain length and functional groups.
Uniqueness
Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
55006-97-8 |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 3-[2-[2-(3-methoxy-3-oxoprop-1-enyl)phenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)13-11-15-7-3-5-9-17(15)18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 |
InChI Key |
NJKYNZYMFOJNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1C2=CC=CC=C2C=CC(=O)OC |
Origin of Product |
United States |
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